methanone](/img/structure/B11640550.png)

[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

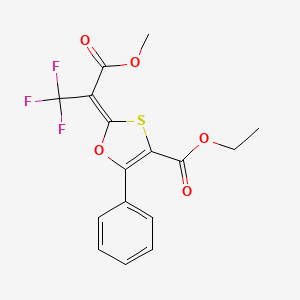

[4-(3-エトキシ-4-メトキシベンジル)ピペラジン-1-イル]メタノンは、エトキシ基とメトキシ基で置換されたピペラジン環を特徴とする複雑な有機化合物です。

製法

合成経路と反応条件

[4-(3-エトキシ-4-メトキシベンジル)ピペラジン-1-イル]メタノンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、3-エトキシ-4-メトキシベンジルクロリドとピペラジンを反応させて中間体[4-(3-エトキシ-4-メトキシベンジル)ピペラジン-1-イル]メタンを生成することです。この中間体は次に、塩基性条件下で3,4,5-トリメトキシベンゾイルクロリドと反応させて最終生成物を生成します。

工業生産方法

この化合物の工業生産は、同様の合成経路を大規模で行う場合がありますが、一貫した品質と収量を確保するために、連続フローリアクターを使用します。試薬添加と温度制御の自動化システムの使用は、反応条件を維持し、生産プロセスを最適化するために不可欠です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

Substitution with Benzoyl Group: The piperazine core is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group.

Introduction of Ethoxy-Methoxyphenyl Group: The final step involves the reaction of the intermediate with 3-ethoxy-4-methoxybenzyl chloride under basic conditions to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

反応の種類

[4-(3-エトキシ-4-メトキシベンジル)ピペラジン-1-イル]メタノンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を生成できます。

還元: カルボニル基は還元されてアルコールを生成できます。

置換: 芳香環は求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用します。

置換: 塩化アルミニウムまたは塩化鉄(III)などのルイス酸を含む条件。

主な生成物

酸化: アルデヒドまたはカルボン酸の生成。

還元: アルコールの生成。

置換: さまざまな置換芳香族化合物の生成。

科学的研究の応用

[4-(3-エトキシ-4-メトキシベンジル)ピペラジン-1-イル]メタノンは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 受容体研究におけるリガンドとしての可能性が調査されています。

医学: 特に神経疾患の治療における潜在的な治療効果について検討されています。

産業: 特定の特性を持つ新素材の開発に使用されています。

作用機序

[4-(3-エトキシ-4-メトキシベンジル)ピペラジン-1-イル]メタノンの作用機序は、受容体や酵素などの特定の分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合し、その活性を調節してさまざまな生物学的効果をもたらすことができます。正確な経路と分子標的は、特定の用途と使用のコンテキストによって異なる場合があります。

類似の化合物との比較

類似の化合物

1-(4-フルオロフェニル)ピペラジン: 異なる置換基を持つ別のピペラジン誘導体です。

酢酸エチル: 類似の官能基を持つ化合物ですが、コア構造が異なります。

独自性

[4-(3-エトキシ-4-メトキシベンジル)ピペラジン-1-イル]メタノンは、官能基と芳香環の特定の組み合わせにより、独特の化学的および生物学的特性を持ちます。この独自性により、さまざまな研究および工業用途に貴重な化合物となっています。

類似化合物との比較

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine can be compared with other similar compounds, such as:

1-[(3-Methoxy-4-ethoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine: Similar structure but with different positions of methoxy and ethoxy groups.

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(3,4-dimethoxybenzoyl)piperazine: Similar structure but with fewer methoxy groups on the benzoyl ring.

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxyphenyl)piperazine: Similar structure but with a phenyl group instead of a benzoyl group.

The uniqueness of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

特性

分子式 |

C24H32N2O6 |

|---|---|

分子量 |

444.5 g/mol |

IUPAC名 |

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C24H32N2O6/c1-6-32-20-13-17(7-8-19(20)28-2)16-25-9-11-26(12-10-25)24(27)18-14-21(29-3)23(31-5)22(15-18)30-4/h7-8,13-15H,6,9-12,16H2,1-5H3 |

InChIキー |

MBGZCPGYPWKCAK-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)

![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)

![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)

![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)

![(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11640519.png)

![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640525.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11640526.png)

![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640527.png)

![N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide](/img/structure/B11640533.png)

![Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640538.png)

![3-benzyl-7-[(4-tert-butylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11640544.png)